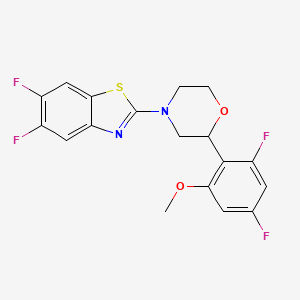
(3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate, also known as MTFB, is a chemical compound that has been widely used in scientific research due to its unique properties. MTFB is a member of the benzoate family and is a white crystalline solid that is soluble in organic solvents.
作用机制
The mechanism of action of (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell signaling pathways. (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has been shown to inhibit the activity of the protein kinase C (PKC) family of enzymes, which are involved in cell growth and division. Additionally, (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) protein, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
(3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has been shown to inhibit the activity of certain enzymes that are involved in oxidative stress and inflammation. In vivo studies have shown that (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has anti-inflammatory and anti-tumor effects.
实验室实验的优点和局限性
One of the advantages of using (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate in lab experiments is its ability to inhibit the activity of certain enzymes and proteins that are involved in cell signaling pathways. Additionally, (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has been shown to have anti-inflammatory and anti-tumor effects, which make it a promising candidate for drug discovery. However, one of the limitations of using (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
未来方向
There are several future directions for the use of (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate in scientific research. One potential direction is the development of (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate and its potential applications in other areas of research, such as neurodegenerative diseases and cardiovascular diseases.
合成方法
(3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate is synthesized through a multi-step process that involves the reaction of 3-methylsulfonylphenylboronic acid with 2-(4-chlorophenyl)thiol in the presence of a palladium catalyst. This reaction produces 2-(4-chlorophenyl)sulfanyl-3-methylsulfonylphenylboronic acid, which is then reacted with 6-fluorobenzoic acid in the presence of a base to produce (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate.
科学研究应用
(3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has been used in various scientific research studies due to its unique properties. One of the primary applications of (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate is in the field of drug discovery. (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has been shown to have potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has been studied for its ability to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress.
属性
IUPAC Name |
(3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFO4S2/c1-28(24,25)16-5-2-4-14(12-16)26-20(23)19-17(22)6-3-7-18(19)27-15-10-8-13(21)9-11-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTVMZMSMCCOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OC(=O)C2=C(C=CC=C2SC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

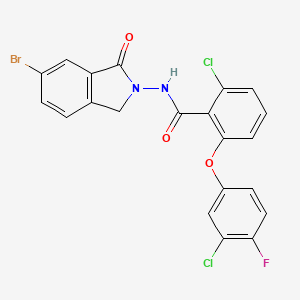
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B7432859.png)
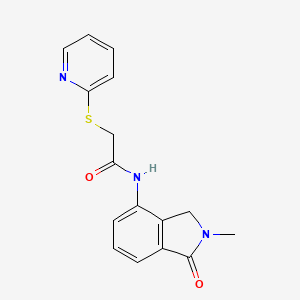
![2-chloro-6-(3-chloro-4-fluorophenoxy)-N-[3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B7432872.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)benzamide](/img/structure/B7432887.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[4-(oxolan-3-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7432892.png)
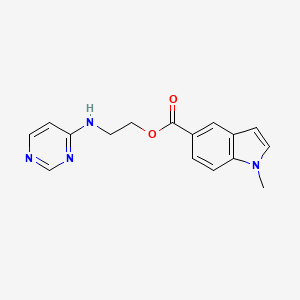
![2-(furan-2-yl)-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7432907.png)
![2-oxo-N-[3-(2-oxo-1H-imidazol-3-yl)phenyl]-1,3-oxazinane-4-carboxamide](/img/structure/B7432910.png)


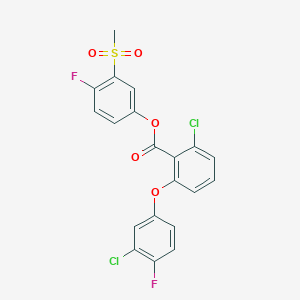
![(E)-N-(1,3-benzodioxol-5-yl)-N-[(2-prop-2-enoxyphenyl)methyl]-3-pyridin-3-ylprop-2-enamide](/img/structure/B7432945.png)
